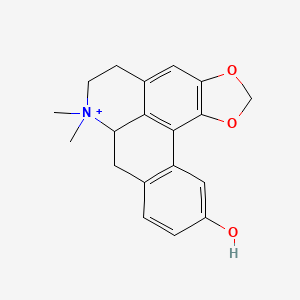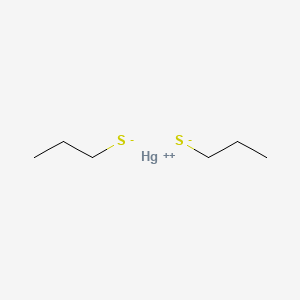
Mercury, bis(propylthiolato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, bis(propylthiolato)-, also known as mercury(II) bis(propylthiolate), is an organomercury compound with the molecular formula C₆H₁₄HgS₂. This compound is characterized by the presence of two propylthiolate ligands bound to a central mercury ion. Organomercury compounds are known for their unique chemical properties and have been studied extensively for their applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(propylthiolato)- typically involves the reaction of mercury(II) chloride with propylthiol in the presence of a base. The reaction can be represented as follows:
HgCl2+2C3H7SH→Hg(SC3H7)2+2HCl
In this reaction, mercury(II) chloride reacts with propylthiol to form mercury, bis(propylthiolato)- and hydrochloric acid as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bis(propylthiolato)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反応の分析
Types of Reactions
Mercury, bis(propylthiolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.
Reduction: Reduction reactions can convert the compound back to elemental mercury and thiols.
Substitution: The propylthiolate ligands can be substituted with other ligands, such as halides or other thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and disulfides.
Reduction: Elemental mercury and thiols.
Substitution: Mercury halides and other organomercury compounds.
科学的研究の応用
Mercury, bis(propylthiolato)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of mercury, bis(propylthiolato)- involves its interaction with thiol groups in proteins and enzymes. The compound can bind to the sulfhydryl groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding its toxicological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Mercury(II) chloride (HgCl₂): A common mercury compound with similar reactivity but different applications.
Methylmercury (CH₃Hg): An organomercury compound known for its toxicity and environmental impact.
Ethylmercury (C₂H₅Hg): Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Uniqueness
Mercury, bis(propylthiolato)- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with thiol groups makes it valuable in various research and industrial applications.
特性
CAS番号 |
4080-28-8 |
|---|---|
分子式 |
C6H14HgS2 |
分子量 |
350.9 g/mol |
IUPAC名 |
mercury(2+);propane-1-thiolate |
InChI |
InChI=1S/2C3H8S.Hg/c2*1-2-3-4;/h2*4H,2-3H2,1H3;/q;;+2/p-2 |
InChIキー |
UAJDQEASDRWFTP-UHFFFAOYSA-L |
正規SMILES |
CCC[S-].CCC[S-].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


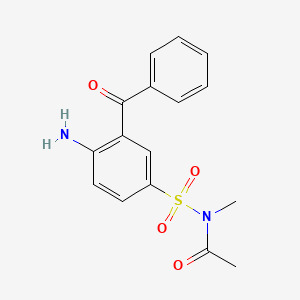
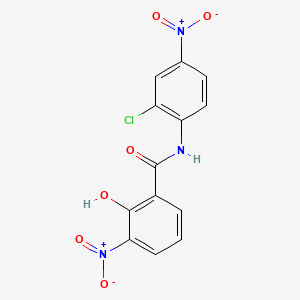

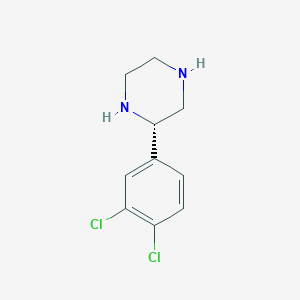
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
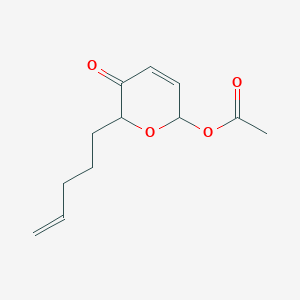
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
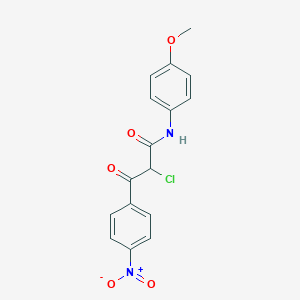
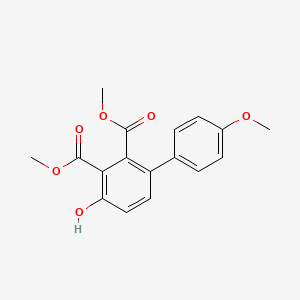
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)

